Ethyl 3-oxopropanoate sodium hydride

Description

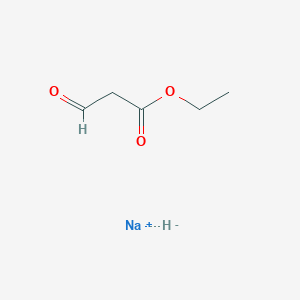

Ethyl 3-oxopropanoate (CAS varies by derivative; e.g., 52119-38-7 for the 3-nitrophenyl variant ) is a β-keto ester characterized by the structure R-CO-CH₂-COOEt, where R represents aryl or heteroaryl substituents. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks for pharmaceuticals. Its reactivity stems from the enolizable β-keto group, which participates in Claisen condensations, Mannich reactions, and cyclization processes. Notably, sodium hydride (NaH) is frequently employed as a base in its synthesis, facilitating deprotonation and subsequent nucleophilic acyl substitutions . Applications span anti-tubercular agents , Pks13 inhibitors , and constitutive androstane receptor agonists , underscoring its importance in medicinal chemistry.

Properties

Molecular Formula |

C5H9NaO3 |

|---|---|

Molecular Weight |

140.11 g/mol |

IUPAC Name |

sodium;ethyl 3-oxopropanoate;hydride |

InChI |

InChI=1S/C5H8O3.Na.H/c1-2-8-5(7)3-4-6;;/h4H,2-3H2,1H3;;/q;+1;-1 |

InChI Key |

VZXWPVFPONBVRU-UHFFFAOYSA-N |

Canonical SMILES |

[H-].CCOC(=O)CC=O.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxopropanoate can be synthesized through the esterification of 3-oxopropanoic acid with ethanol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid . Sodium hydride is prepared by the direct reaction of sodium metal with hydrogen gas at elevated temperatures .

Industrial Production Methods

Industrial production of ethyl 3-oxopropanoate involves the continuous esterification process in a tubular reactor. Ethanol and 3-oxopropanoic acid are reacted in the presence of an acid catalyst, and the product is continuously removed to drive the reaction to completion . Sodium hydride is produced on an industrial scale by the reaction of sodium metal with hydrogen gas in a controlled environment .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxopropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-oxopropanoic acid.

Reduction: It can be reduced to form ethyl 3-hydroxypropanoate.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminium hydride are commonly used reducing agents.

Substitution: Alkyl halides and other electrophiles are used in substitution reactions, often in the presence of a base such as sodium hydride.

Major Products

Oxidation: 3-oxopropanoic acid.

Reduction: Ethyl 3-hydroxypropanoate.

Substitution: Various alkylated derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-oxopropanoate sodium hydride is used in various scientific research applications:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

Biology: It is used in the synthesis of biologically active molecules and intermediates for pharmaceuticals.

Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 3-oxopropanoate sodium hydride involves the deprotonation of ethyl 3-oxopropanoate by sodium hydride, forming a reactive enolate ion. This enolate ion can then participate in various nucleophilic addition and substitution reactions. Sodium hydride acts as a strong base, facilitating the formation of the enolate ion and driving the reaction forward .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key derivatives of ethyl 3-oxopropanoate, their substituents, synthesis yields, and applications:

Key Findings:

Synthetic Efficiency :

- Substituents significantly impact yields. For example, the 3,5-dichlorophenyl derivative achieves 92% yield under optimized conditions (reflux with NaH and THF) , whereas the 2-fluorophenyl variant yields 52% due to steric or electronic effects .

- Sodium hydride is a common base in Claisen condensations, enabling deprotonation of β-keto esters for subsequent alkylation or cyclization .

Reactivity and Stability :

- Electron-withdrawing groups (e.g., nitro in 8a-b ) enhance electrophilicity at the keto group, favoring nucleophilic additions.

- Stability under standard storage conditions is typical, though decomposition pathways remain understudied .

Biological Activity :

- Pyrazolone derivatives from 4-methylphenyl variants exhibit marginal antifungal activity , while indole-containing analogs (e.g., 1H-indol-3-yl ) are pivotal in anti-tubercular drug discovery .

- Fluorinated derivatives (e.g., 2-fluorophenyl) may improve metabolic stability in drug candidates .

Market and Production: Ethyl 3-(1H-indol-3-yl)-3-oxopropanoate shows growing demand, with 2020–2025 market analyses highlighting increased global production capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.